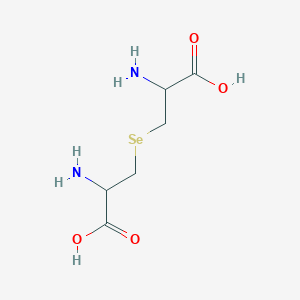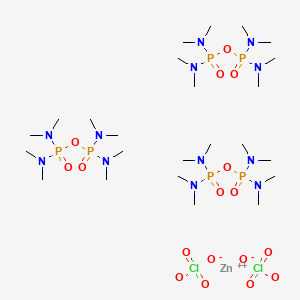
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of zinc salts with octamethylpyrophosphoramide ligands in the presence of perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state zinc complexes, while substitution reactions can yield new zinc-ligand complexes .
Scientific Research Applications
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate involves its ability to coordinate with various biological molecules and ions. The compound can interact with zinc-dependent enzymes and proteins, influencing their activity and function. The molecular targets and pathways involved include zinc transporters, metalloproteins, and signaling pathways related to zinc homeostasis .
Comparison with Similar Compounds
Similar Compounds
Zinc(II)-methimazole complexes: These complexes have similar coordination chemistry and are used in various biological and chemical applications.
Bis(8-hydroxyquinoline) zinc: Known for its optical and electronic properties, used in optoelectronic applications.
Tris(8-hydroxyquinoline) aluminum: Similar to bis(8-hydroxyquinoline) zinc, used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand coordination and the presence of perchlorate ions, which influence its chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other zinc complexes may not be as effective .
Properties
CAS No. |
15713-67-4 |
|---|---|
Molecular Formula |
C24H72Cl2N12O17P6Zn |
Molecular Weight |
1123.0 g/mol |
IUPAC Name |
zinc;N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Zn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
GVYOAVDBPGJEJL-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


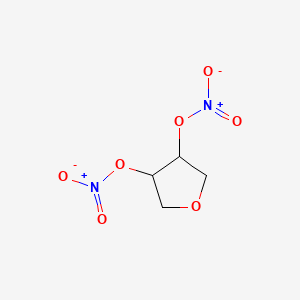

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)

![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

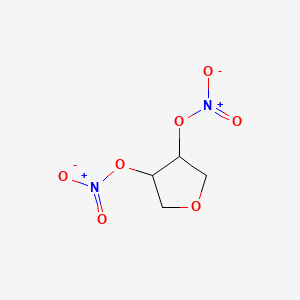
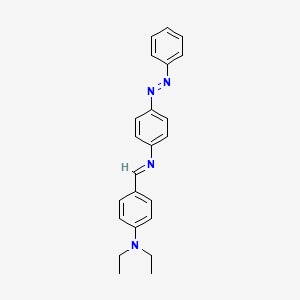

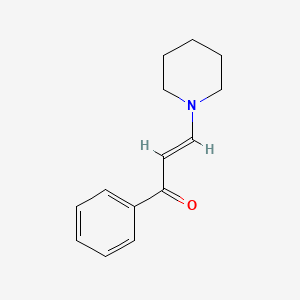
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
